molecular formula C3H4N2O2 B12922468 3-Amino-1,2-oxazol-5(4h)-one CAS No. 6950-32-9

3-Amino-1,2-oxazol-5(4h)-one

Cat. No.: B12922468
CAS No.: 6950-32-9
M. Wt: 100.08 g/mol
InChI Key: IXIVILZQGOUSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminoisoxazol-5(4H)-one is a heterocyclic compound featuring an isoxazole ring with an amino group at the 3-position and a keto group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoisoxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroxylamine with β-ketoesters or β-diketones, followed by cyclization to form the isoxazole ring. For example, the reaction of hydroxylamine hydrochloride with ethyl acetoacetate under basic conditions can yield 3-Aminoisoxazol-5(4H)-one.

Industrial Production Methods: Industrial production methods for 3-Aminoisoxazol-5(4H)-one often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Aminoisoxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The keto group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

3-Aminoisoxazol-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor agonists/antagonists.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Aminoisoxazol-5(4H)-one involves its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the isoxazole ring can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

    3-Amino-5-methylisoxazole: Similar structure but with a methyl group at the 5-position instead of a keto group.

    3-Hydroxyisoxazole: Similar structure but with a hydroxyl group at the 3-position instead of an amino group.

Uniqueness: 3-Aminoisoxazol-5(4H)-one is unique due to the presence of both an amino group and a keto group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in synthetic chemistry and drug development.

Properties

CAS No.

6950-32-9

Molecular Formula

C3H4N2O2

Molecular Weight

100.08 g/mol

IUPAC Name

3-amino-4H-1,2-oxazol-5-one

InChI

InChI=1S/C3H4N2O2/c4-2-1-3(6)7-5-2/h1H2,(H2,4,5)

InChI Key

IXIVILZQGOUSLY-UHFFFAOYSA-N

Canonical SMILES

C1C(=NOC1=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.